molecular formula C11H9BrClFN4O B13323086 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B13323086
M. Wt: 347.57 g/mol
InChI Key: YQTMTTYLZOOAHH-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the amino group: This step might involve the nitration of the pyrazole ring followed by reduction to introduce the amino group.

    Carboxamide formation: The final step could involve the reaction of the pyrazole derivative with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group might yield a nitro derivative, while nucleophilic substitution of halogen atoms could introduce various functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound might be used to study the effects of halogenated pyrazoles on biological systems, including their interactions with enzymes and receptors.

Medicine

The presence of multiple functional groups suggests potential pharmacological activity. This compound could be investigated for its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of halogen atoms might enhance binding affinity to certain targets through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxamide: Lacks the chloro and fluoro substituents.

    3-Bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide: Lacks the amino group.

    5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the bromo, chloro, and fluoro substituents.

Uniqueness

The unique combination of amino, bromo, chloro, and fluoro substituents in 5-Amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9BrClFN4O

Molecular Weight

347.57 g/mol

IUPAC Name

5-amino-3-bromo-N-(3-chloro-4-fluorophenyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9BrClFN4O/c1-18-10(15)8(9(12)17-18)11(19)16-5-2-3-7(14)6(13)4-5/h2-4H,15H2,1H3,(H,16,19)

InChI Key

YQTMTTYLZOOAHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Br)C(=O)NC2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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